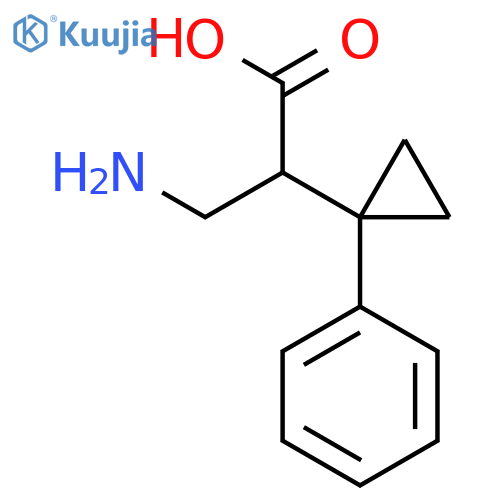Cas no 2229167-36-4 (3-amino-2-(1-phenylcyclopropyl)propanoic acid)

2229167-36-4 structure
商品名:3-amino-2-(1-phenylcyclopropyl)propanoic acid
3-amino-2-(1-phenylcyclopropyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(1-phenylcyclopropyl)propanoic acid
- 2229167-36-4
- EN300-1860486
-
- インチ: 1S/C12H15NO2/c13-8-10(11(14)15)12(6-7-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)
- InChIKey: YROKYTIXGIZMDY-UHFFFAOYSA-N
- ほほえんだ: OC(C(CN)C1(C2C=CC=CC=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 205.110278721g/mol
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
3-amino-2-(1-phenylcyclopropyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860486-5.0g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1860486-0.05g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1860486-1g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1860486-5g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1860486-2.5g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1860486-0.25g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1860486-0.1g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1860486-10g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1860486-0.5g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1860486-1.0g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 1g |
$1057.0 | 2023-06-02 |
3-amino-2-(1-phenylcyclopropyl)propanoic acid 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
2229167-36-4 (3-amino-2-(1-phenylcyclopropyl)propanoic acid) 関連製品
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
